molecular formula C₁₀H₁₅ClN₂O₅ B1147307 N-tert-Butoxycarbonyl (5R)-Acivicin CAS No. 1356931-87-7

N-tert-Butoxycarbonyl (5R)-Acivicin

Cat. No.: B1147307
CAS No.: 1356931-87-7
M. Wt: 278.69
InChI Key:
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Description

N-tert-Butoxycarbonyl (5R)-Acivicin is a derivative of acivicin, a natural product isolated from the bacterium Streptomyces sviceus. Acivicin is known for its potential as an antitumor and antibiotic agent. The addition of the N-tert-butoxycarbonyl group enhances the compound’s stability and solubility, making it more suitable for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl (5R)-Acivicin typically involves the protection of the amino group of acivicin with the tert-butoxycarbonyl (Boc) group. This is achieved by reacting acivicin with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is carried out at room temperature, and the product is purified by standard techniques such as crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and improved yields compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl (5R)-Acivicin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product formed is acivicin, with the Boc group removed.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of acivicin.

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl (5R)-Acivicin involves the inhibition of enzymes that utilize glutamine as a substrate. The compound binds to the active site of these enzymes, preventing the conversion of glutamine to glutamate. This inhibition disrupts cellular processes that rely on glutamine metabolism, leading to the antitumor and antibiotic effects observed .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl-L-valinol
  • N-tert-Butoxycarbonyl-2-bromoaniline
  • N-tert-Butoxycarbonyl-D-prolinal

Uniqueness

N-tert-Butoxycarbonyl (5R)-Acivicin is unique due to its specific structure and biological activity. While other Boc-protected compounds are used primarily for synthetic purposes, this compound has significant potential in medical and biological research due to its enzyme inhibitory properties and therapeutic potential .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-tert-Butoxycarbonyl (5R)-Acivicin involves the protection of the amino group of L-threo-3-amino-4-hydroxyphenylserine followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The carboxylic acid group is then activated with dicyclohexylcarbodiimide (DCC) and reacted with (5R)-amino-2,3-dihydro-1,4-thiazine to form the desired compound.", "Starting Materials": [ "L-threo-3-amino-4-hydroxyphenylserine", "tert-butyl chloroformate", "dicyclohexylcarbodiimide (DCC)", "(5R)-amino-2,3-dihydro-1,4-thiazine" ], "Reaction": [ "Protection of the amino group of L-threo-3-amino-4-hydroxyphenylserine with tert-butyl chloroformate to form N-tert-butoxycarbonyl-L-threo-3-amino-4-hydroxyphenylserine", "Activation of the carboxylic acid group of N-tert-butoxycarbonyl-L-threo-3-amino-4-hydroxyphenylserine with dicyclohexylcarbodiimide (DCC)", "Reaction of the activated carboxylic acid group with (5R)-amino-2,3-dihydro-1,4-thiazine to form N-tert-Butoxycarbonyl (5R)-Acivicin" ] }

CAS No.

1356931-87-7

Molecular Formula

C₁₀H₁₅ClN₂O₅

Molecular Weight

278.69

Synonyms

(αS,5R)-3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-4,5-dihydro-5-isoxazoleacetic Acid; 

Origin of Product

United States

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